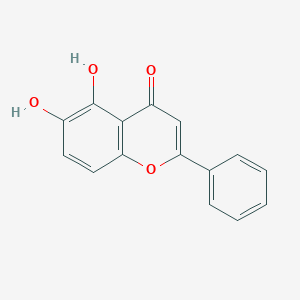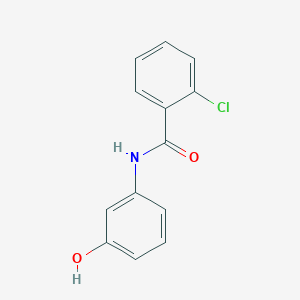
2-chloro-N-(3-hydroxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-hydroxyphenyl)benzamide, also known as CHB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CHB is a white crystalline solid with a molecular formula of C13H10ClNO2 and a molecular weight of 255.68 g/mol.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(3-hydroxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of protein kinases such as JNK and p38 MAPK. These protein kinases are involved in various cellular processes, including inflammation, apoptosis, and stress response. By inhibiting these protein kinases, 2-chloro-N-(3-hydroxyphenyl)benzamide may help to reduce inflammation, prevent cell death, and protect cells from oxidative stress.
Effets Biochimiques Et Physiologiques
2-chloro-N-(3-hydroxyphenyl)benzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been shown to inhibit the growth of cancer cells and reduce the production of amyloid beta, a protein that is associated with Alzheimer's disease. In addition, 2-chloro-N-(3-hydroxyphenyl)benzamide has been shown to reduce oxidative stress and protect cells from damage caused by reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-N-(3-hydroxyphenyl)benzamide in lab experiments is its low toxicity and high solubility in water and organic solvents. This makes it easy to handle and use in various experimental settings. However, one limitation of using 2-chloro-N-(3-hydroxyphenyl)benzamide is its relatively low potency compared to other protein kinase inhibitors. This may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-chloro-N-(3-hydroxyphenyl)benzamide. One area of interest is the development of more potent and selective protein kinase inhibitors based on the structure of 2-chloro-N-(3-hydroxyphenyl)benzamide. Another area of interest is the investigation of the potential therapeutic applications of 2-chloro-N-(3-hydroxyphenyl)benzamide in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Finally, the use of 2-chloro-N-(3-hydroxyphenyl)benzamide as a water treatment agent for the removal of heavy metals from contaminated water is an area of active research.
Méthodes De Synthèse
2-chloro-N-(3-hydroxyphenyl)benzamide can be synthesized using a simple method that involves the reaction of 2-chlorobenzoic acid with 3-aminophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction produces 2-chloro-N-(3-hydroxyphenyl)benzamide as a white crystalline solid with a yield of approximately 70%.
Applications De Recherche Scientifique
2-chloro-N-(3-hydroxyphenyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, 2-chloro-N-(3-hydroxyphenyl)benzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
In biochemistry, 2-chloro-N-(3-hydroxyphenyl)benzamide has been used as a tool to study the role of protein kinases in signal transduction pathways. It has been shown to inhibit the activity of protein kinases such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
In environmental science, 2-chloro-N-(3-hydroxyphenyl)benzamide has been studied for its potential use as a water treatment agent. It has been shown to effectively remove heavy metals such as lead and cadmium from contaminated water.
Propriétés
Numéro CAS |
58494-84-1 |
|---|---|
Nom du produit |
2-chloro-N-(3-hydroxyphenyl)benzamide |
Formule moléculaire |
C13H10ClNO2 |
Poids moléculaire |
247.67 g/mol |
Nom IUPAC |
2-chloro-N-(3-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H10ClNO2/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(16)8-9/h1-8,16H,(H,15,17) |
Clé InChI |
MSQZKRHUFBMGEE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)O)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)O)Cl |
Autres numéros CAS |
58494-84-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



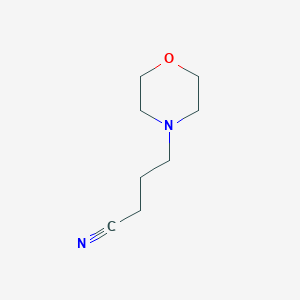
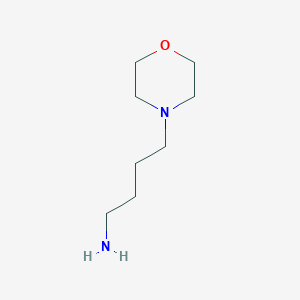
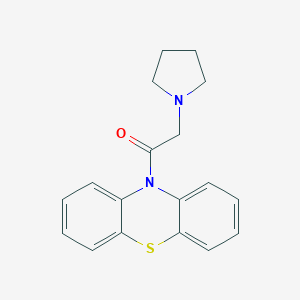
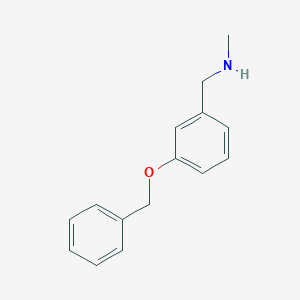
![2-[(7-Chloroquinolin-4-yl)amino]ethanol](/img/structure/B183477.png)
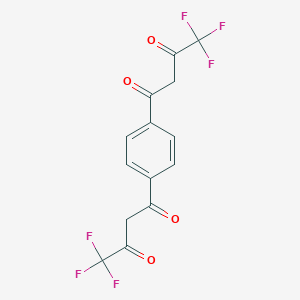
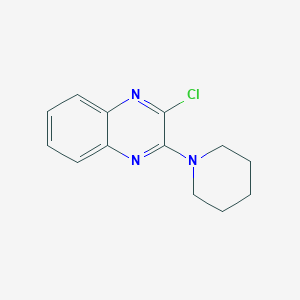
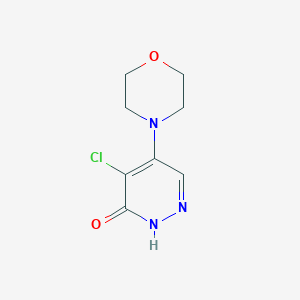
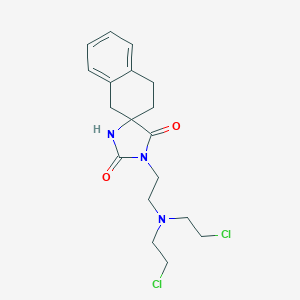
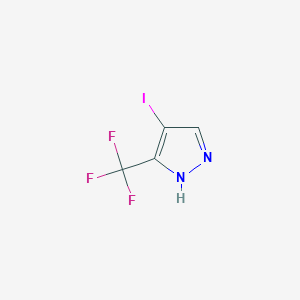
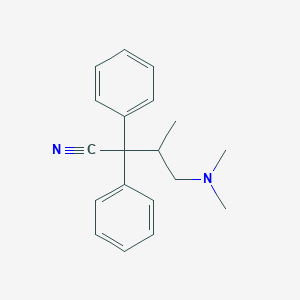
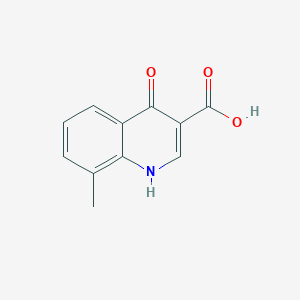
![2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183486.png)
